molecular formula C21H19ClN4O5S2 B2826277 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 1322253-34-8

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride

Cat. No.: B2826277
CAS No.: 1322253-34-8
M. Wt: 506.98
InChI Key: DEPPHVCFSOMMHL-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolo ring, a benzo-thiazole moiety, and a nitrobenzo-thiophene carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dioxolo-benzo-thiazole intermediate, followed by the introduction of the nitrobenzo-thiophene carboxamide group. Common reagents used in these reactions include dimethylamine, nitrobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms. The final product is typically purified using methods like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dimethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide: Lacks the dioxolo-benzo-thiazole moiety.

    N-(2-(dimethylamino)ethyl)-benzo[b]thiophene-2-carboxamide: Lacks both the nitro group and the dioxolo-benzo-thiazole moiety.

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2.ClH/c1-23(2)5-6-24(21-22-14-9-15-16(30-11-29-15)10-18(14)32-21)20(26)19-8-12-7-13(25(27)28)3-4-17(12)31-19;/h3-4,7-10H,5-6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPPHVCFSOMMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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